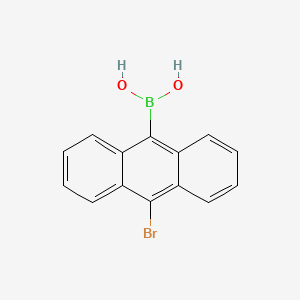

10-Bromoanthracene-9-boronic acid

Description

Properties

IUPAC Name |

(10-bromoanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BBrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVOIVPFJSKYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584416 | |

| Record name | (10-Bromoanthracen-9-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641144-16-3 | |

| Record name | (10-Bromoanthracen-9-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromoanthracene-9-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 10-Bromoanthracene-9-boronic acid from 9,10-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-Bromoanthracene-9-boronic acid from 9,10-dibromoanthracene. This transformation is a key step in the functionalization of the anthracene core, enabling the introduction of a versatile boronic acid moiety for further chemical modifications, such as Suzuki cross-coupling reactions. Such derivatives are of significant interest in the development of novel organic materials and pharmaceutical compounds.

Overview of the Synthetic Strategy

The core of this synthesis lies in the selective monolithiation of 9,10-dibromoanthracene, followed by a borylation reaction. This process involves a metal-halogen exchange at one of the bromine-substituted positions of the anthracene molecule, creating a reactive organometallic intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the corresponding boronate ester, which upon hydrolysis yields the desired this compound.

The selectivity of the monolithiation is a critical aspect of this synthesis. By carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature, it is possible to favor the substitution of only one bromine atom, leaving the other intact for subsequent chemical transformations.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 9,10-Dibromoanthracene | 523-27-3 | C₁₄H₈Br₂ | 336.03 | 221-226 | Yellow crystalline solid |

| This compound | 641144-16-3 | C₁₄H₁₀BBrO₂ | 300.94 | 165-169 | Off-white solid |

Detailed Experimental Protocol

This protocol is based on established methodologies for selective metal-halogen exchange and subsequent borylation of dihaloarenes.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

9,10-Dibromoanthracene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Septa and needles for inert atmosphere techniques

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.

-

Dissolution of Starting Material: 9,10-dibromoanthracene is charged into the flask, and anhydrous THF is added to dissolve it completely. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Monolithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 9,10-dibromoanthracene at -78 °C. The rate of addition should be controlled to maintain the low temperature. The reaction mixture is typically stirred at this temperature for 1-2 hours. The formation of the monolithiated species is often indicated by a color change.

-

Borylation: Trimethyl borate or triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the mixture is stirred at -78 °C for another 1-2 hours and then allowed to warm slowly to room temperature overnight.

-

Workup and Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to afford this compound as an off-white solid.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use to prevent quenching of the organolithium reagent.

-

The reaction should be performed in a well-ventilated fume hood .

-

Quenching of the reaction should be done slowly and carefully, especially at low temperatures, to control the exothermic reaction.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the anthracene core will show characteristic chemical shifts and coupling patterns. The proton of the boronic acid group (-B(OH)₂) will appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the anthracene skeleton will be observed. The carbon atom attached to the boron will have a characteristic chemical shift. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound should be observed, along with the characteristic isotopic pattern for bromine. |

| Melting Point | The measured melting point should be consistent with the literature value (165-169 °C). |

Applications in Drug Development and Materials Science

This compound serves as a valuable building block for the synthesis of more complex molecules. The presence of both a bromo and a boronic acid group on the anthracene core allows for sequential and site-selective cross-coupling reactions. This dual functionality is highly advantageous in:

-

Drug Discovery: The anthracene scaffold is present in several biologically active compounds. The ability to introduce diverse substituents via the boronic acid and bromo functionalities allows for the creation of libraries of novel compounds for screening as potential therapeutic agents.

-

Organic Electronics: Anthracene derivatives are widely used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The described synthesis provides a route to functionalized anthracenes with tailored electronic and photophysical properties for these applications.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers and professionals in drug development and materials science can leverage this versatile intermediate for the creation of novel and functional molecules.

In-Depth Technical Guide to the Purification of 10-Bromoanthracene-9-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification protocols for 10-Bromoanthracene-9-boronic acid, a key intermediate in organic synthesis, particularly for the development of novel electronic materials and pharmaceuticals. Due to the absence of a single, standardized purification protocol in publicly available literature, this document consolidates best practices and methodologies derived from the purification of analogous arylboronic acids and related anthracene compounds. The presented protocols are designed to guide researchers in obtaining high-purity this compound suitable for sensitive downstream applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀BBrO₂ | [1][2] |

| Molecular Weight | 300.94 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1][2] |

| Melting Point | 165-169 °C | [1] |

| Solubility | Soluble in many polar organic solvents, insoluble in water. | [3] |

General Purification Strategies

The purification of arylboronic acids like this compound often requires a multi-step approach to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the nature and quantity of the impurities.

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for purifying similar compounds and can be adapted for this compound.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. For arylboronic acids, alcohols or aqueous mixtures are commonly employed.

Procedure:

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise with heating and stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

| Parameter | Recommended Value/Solvent |

| Recrystallization Solvents | Ethanol, Isopropanol, Ethanol/Water, Toluene |

| Typical Yield | 60-80% (dependent on purity of crude) |

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For boronic acids, care must be taken to avoid degradation on standard silica gel.

Procedure:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. To minimize degradation, boric acid-impregnated silica gel can be used.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used. A common eluent system for related compounds is a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like dichloromethane or ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum.

| Parameter | Recommended Value/Solvent System |

| Stationary Phase | Silica Gel (standard or boric acid-impregnated) |

| Eluent System | Dichloromethane/Petroleum Ether (e.g., 1:1 v/v) |

| TLC Visualization | UV light (254 nm) |

Protocol 3: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid moiety to separate it from non-acidic impurities.

Procedure:

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M sodium hydroxide or sodium carbonate). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction to ensure complete transfer.

-

Separation of Layers: Separate the aqueous layer containing the boronate salt from the organic layer containing neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1 M hydrochloric acid) with stirring until the this compound precipitates out.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the purified product under vacuum.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 10-Bromoanthracene-9-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR characterization of 10-Bromoanthracene-9-boronic acid. While a publicly available, fully assigned ¹H NMR spectrum for this specific compound is not readily found in the searched literature, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also provides a detailed experimental protocol for acquiring and processing the spectrum.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel materials for applications in organic electronics. Its rigid, planar anthracene core, functionalized with both a bromine atom and a boronic acid group, allows for diverse chemical transformations, such as Suzuki cross-coupling reactions. Accurate characterization of this compound is crucial for ensuring purity and confirming its structure, with ¹H NMR spectroscopy being a primary analytical tool.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including 9-bromoanthracene and other substituted anthracenes, and general principles of ¹H NMR chemical shifts and coupling constants. The protons are numbered according to the standard IUPAC nomenclature for anthracene.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1, H8 | 8.5 - 8.7 | d | 8.0 - 9.0 | 2H |

| H4, H5 | 8.0 - 8.2 | d | 8.0 - 9.0 | 2H |

| H2, H7 | 7.5 - 7.7 | t | 7.0 - 8.0 | 2H |

| H3, H6 | 7.5 - 7.7 | t | 7.0 - 8.0 | 2H |

| B(OH)₂ | 5.0 - 6.0 | br s | - | 2H |

Disclaimer: The data presented in this table are predicted values and should be confirmed by experimental analysis.

Experimental Protocol

This section details the methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (approx. 0.6 mL)

-

Internal Standard: Tetramethylsilane (TMS) (0.03% v/v) can be used, though referencing to the residual solvent peak is common.

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III 400 MHz) equipped with a 5 mm probe.[1]

Sample Preparation

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the NMR tube.

-

If using an internal standard, add the appropriate amount of TMS.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

-

Pulse Program: A standard 90° pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).[1]

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[1]

-

Integrate all peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR characterization of this compound is a critical step in its synthesis and application. While experimental data is not widely published, the expected spectrum can be reliably predicted based on established NMR principles and data from analogous structures. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers to obtain high-quality ¹H NMR data, enabling the unambiguous structural confirmation and purity assessment of this important chemical compound.

References

Mass Spectrometry Analysis of 10-Bromoanthracene-9-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 10-Bromoanthracene-9-boronic acid. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the known mass spectrometric behavior of related chemical structures, including arylboronic acids, anthracene derivatives, and bromo-aromatic compounds. The experimental protocols and fragmentation data herein are proposed based on established analytical methodologies for these compound classes.

Physicochemical Properties and Predicted Mass Spectral Data

This compound possesses a molecular formula of C₁₄H₁₀BBrO₂ and a monoisotopic molecular weight of approximately 300.99 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Key Ions of this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [M]⁺ | 301.0 | 303.0 | Molecular Ion |

| [M-H₂O]⁺ | 283.0 | 285.0 | Loss of a water molecule |

| [M-B(OH)₂]⁺ | 257.0 | 259.0 | Loss of the boronic acid group |

| [M-Br]⁺ | 222.0 | - | Loss of the bromine atom |

| [C₁₄H₉]⁺ | 177.1 | - | Anthracenyl cation |

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be influenced by its three key structural features: the boronic acid group, the bromine substituent, and the stable anthracene core.

A primary fragmentation pathway is likely the loss of the boronic acid moiety, B(OH)₂, leading to the formation of a bromoanthracenyl cation. Another significant fragmentation would be the loss of the bromine atom. The stable aromatic anthracene core is expected to remain largely intact under softer ionization conditions.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Detailed Experimental Protocols

The analysis of arylboronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines) via dehydration. The following protocols are designed to minimize this issue and provide reliable data.

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. For analysis, this stock solution should be diluted to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis. To suppress boroxine formation, derivatization with a diol, such as pinacol, can be considered.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for detecting the protonated molecule and its fragments. Negative ion mode can also be employed to selectively detect the bromide ion after in-source fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

Data Presentation and Interpretation

The acquired mass spectra should be analyzed for the presence of the molecular ion ([M+H]⁺) with its characteristic bromine isotopic pattern. The high-resolution mass data should be used to confirm the elemental composition of the parent and fragment ions. The fragmentation pattern can then be used to confirm the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

Caption: General workflow for LC-MS analysis of this compound.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers should optimize the provided protocols based on the specific instrumentation available and the goals of their analysis.

Thermal Stability and Degradation of 10-Bromoanthracene-9-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 10-Bromoanthracene-9-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines best-practice experimental protocols for its thermal analysis, based on established methodologies for analogous aromatic boronic acids. The guide details procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discusses the likely thermal degradation mechanisms, such as protodeboronation and oxidation. This document is intended to serve as a foundational resource for researchers designing experiments, ensuring safe handling and storage, and interpreting data related to the thermal behavior of this compound and similar compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its rigid, planar anthracene core and the versatile boronic acid functionality. The thermal stability of such reagents is a critical parameter that influences their storage, handling, and reactivity in high-temperature reactions. Understanding the thermal decomposition profile is essential for ensuring reaction efficiency, preventing the formation of undesirable byproducts, and maintaining safety in the laboratory and during scale-up processes.

This guide consolidates the known physical properties of this compound and provides detailed, generalized experimental protocols for assessing its thermal stability using standard analytical techniques.

Physicochemical Properties

The available quantitative data for this compound is limited. The melting point is the primary thermal property that has been reported in the literature.

| Property | Value | Analytical Technique |

| Melting Point (mp) | 165-169 °C | Capillary Melting Point |

Table 1: Known Thermal Property of this compound

Predicted Thermal Degradation Pathways

While specific degradation products for this compound have not been documented, the thermal decomposition of aryl boronic acids is known to proceed through several potential pathways. At elevated temperatures, boronic acids can undergo degradation, which may be accelerated by the presence of heat, base, or metal catalysts.[1]

Protodeboronation: This is a common degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be facilitated by acidic or basic conditions, especially at higher temperatures.[2][3] The likely product of protodeboronation of this compound would be 9-bromoanthracene.

Oxidative Deboronation: In the presence of oxygen, especially at elevated temperatures, boronic acids can be oxidized to the corresponding alcohol (in this case, a phenol) and boric acid.[4][5]

Anhydride Formation (Dehydration): Like many boronic acids, this compound is prone to dehydration upon heating, leading to the formation of cyclic trimers known as boroxines.[6] This is a reversible process, and the boroxine can revert to the boronic acid in the presence of water.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential techniques for evaluating the thermal stability of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of purified this compound into a clean TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which significant mass loss events occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify other thermal events such as glass transitions or solid-solid phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.[7][8]

Procedure:

-

Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 200 °C).[9]

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature of the melting endotherm (melting point) and integrate the peak area to calculate the enthalpy of fusion.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability assessment of this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. pnas.org [pnas.org]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. s4science.at [s4science.at]

CAS number 641144-16-3 chemical properties

An In-depth Technical Guide to the Chemical Properties and Biological Activity of the TRPV4 Agonist GSK1016790A

Disclaimer: The CAS number provided in the topic (641144-16-3) is officially assigned to the compound 10-Bromoanthracene-9-boronic acid. However, the detailed request for information on signaling pathways, experimental protocols, and data relevant to drug development professionals strongly indicates an interest in the potent and selective TRPV4 agonist, GSK1016790A . This compound is correctly identified by CAS number 942206-85-1 . This guide will focus on GSK1016790A to align with the apparent intent of the query.

Introduction

GSK1016790A is a synthetic organic compound developed by GlaxoSmithKline that acts as a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel permeable to Ca²⁺ that is involved in a wide range of physiological processes, making it a significant target for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key signaling pathways, and relevant experimental protocols for GSK1016790A, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

GSK1016790A is a cell-permeable piperazine amide derivative.[4] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1] |

| Synonyms | GSK101[5] |

| CAS Number | 942206-85-1[1][4] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[4] |

| Molecular Weight | 655.61 g/mol [4] |

| SMILES | CC(C)C--INVALID-LINK--C(=O)N3CCN(CC3)C(=O)--INVALID-LINK--NS(=O)(=O)C4=C(Cl)C=C(Cl)C=C4[4] |

| InChI Key | IVYQPSHHYIAUFO-VXKWHMMOSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Crystalline solid[5] / White powder[4] |

| Purity | ≥98% (HPLC)[4][5] |

| Solubility | DMSO: ~15 mg/mL (or 100 mM)[5][6], Ethanol: ~10 mg/mL (or 100 mM)[5][6], DMF: ~15 mg/mL[5], Sparingly soluble in aqueous buffers. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[5] |

| Storage | Store at -20°C[4][5] |

| Stability | ≥4 years at -20°C[5] |

| UV/Vis. (λmax) | 223, 231, 286 nm[5] |

Biological Activity and Mechanism of Action

GSK1016790A is a highly potent and selective agonist of the TRPV4 ion channel.[7] Its primary mechanism of action is the activation of TRPV4, leading to a rapid and significant influx of cations, most notably Ca²⁺, into the cell.[7] This elevation of intracellular calcium ([Ca²⁺]i) triggers a cascade of downstream signaling events. The compound has been shown to be approximately 300-fold more potent than the commonly used TRPV4 agonist 4α-Phorbol 12,13-didecanoate (4α-PDD).[4] It exhibits no significant activity at other TRP channels, such as TRPM8 and TRPA1, even at high concentrations.[4]

Table 3: In Vitro Biological Activity

| Target/Assay | Cell Line | Species | EC₅₀ |

| TRPV4 (Ca²⁺ influx) | HEK293 | Human | 2.1 nM[6][7] |

| TRPV4 (Ca²⁺ influx) | HEK293 | Mouse | 18 nM[6][7] |

| TRPV4 (Cytoplasmic Aggregation) | HEK293 | Human | 31 nM[8] |

| TRPV4 (Ca²⁺ influx) | HeLa | Human | 3.3 nM[9] |

| TRPV4 (Ca²⁺ influx) | Choroid Plexus Epithelial Cells | Not Specified | 34 nM[6] |

Signaling Pathways

The activation of TRPV4 by GSK1016790A initiates a complex network of intracellular signaling pathways. The primary event is the influx of extracellular Ca²⁺, which then acts as a second messenger. Additionally, GSK1016790A-induced signaling can lead to the endocytosis and trafficking of the TRPV4 channel itself, a process that is dependent on intracellular Ca²⁺ release and is regulated by several key signaling proteins.[3][10]

GSK1016790A-Induced TRPV4 Activation and Downstream Signaling

The following diagram illustrates the signaling cascade initiated by GSK1016790A binding to the TRPV4 channel.

Caption: GSK1016790A binds to and activates the TRPV4 channel, leading to Ca²⁺ influx and downstream signaling.

Regulation of TRPV4 Trafficking by GSK1016790A

Prolonged stimulation with GSK1016790A induces the internalization of the TRPV4 channel. This process is itself dependent on the initial calcium influx and involves several key signaling pathways, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[3][10]

References

- 1. GSK1016790A - Wikipedia [en.wikipedia.org]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of 10-Bromoanthracene-9-boronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 10-bromoanthracene-9-boronic acid and its derivatives. These compounds are of significant interest due to their potential applications in fluorescent sensing and as building blocks in the development of novel photoactive materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and signaling pathways.

Introduction

Anthracene and its derivatives are a well-established class of fluorophores known for their high fluorescence quantum yields and distinct vibronic structure in their absorption and emission spectra. The introduction of a bromo group at the 10-position and a boronic acid moiety at the 9-position of the anthracene core creates a versatile platform for further functionalization and for the development of fluorescent sensors.

The boronic acid group is particularly noteworthy for its ability to reversibly bind with cis-diols, a functional group present in saccharides and other biologically relevant molecules.[1][2] This interaction can modulate the photophysical properties of the anthracene fluorophore, leading to changes in fluorescence intensity, wavelength, or lifetime. This responsive behavior forms the basis of their application as fluorescent sensors for carbohydrates.[3][4] The primary mechanisms for this fluorescence modulation include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and changes in aggregation states.[2]

Data Presentation: Photophysical Properties

The photophysical properties of this compound derivatives are highly dependent on the substituent attached to the boronic acid moiety and the surrounding solvent environment. While comprehensive data for the parent acid is scarce in the literature, studies on related 9,10-disubstituted anthracenes provide valuable insights. The following table summarizes representative photophysical data for a closely related derivative, 9-bromo-10-naphthalen-2-yl-anthracene, which can be synthesized from 9-bromoanthracene and naphthalene-2-boronic acid.[5]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| 9-bromo-10-naphthalen-2-yl-anthracene | Dichloromethane | 365, 384, 405 | 415, 438 | 10 | Not Reported | Not Reported |

| 9-bromo-10-naphthalen-2-yl-anthracene | Ethyl Acetate | 364, 383, 404 | 413, 436 | 9 | Not Reported | Not Reported |

| 9-bromo-10-naphthalen-2-yl-anthracene | Acetonitrile | 363, 382, 403 | 411, 433 | 8 | Not Reported | Not Reported |

| 9-bromo-10-naphthalen-2-yl-anthracene | N,N-Dimethylformamide | 366, 385, 406 | 418, 441 | 12 | Not Reported | Not Reported |

Note: The data for 9-bromo-10-naphthalen-2-yl-anthracene is adapted from a study by Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5] The quantum yields and lifetimes for this specific compound were not reported in the cited literature. Generally, 9,10-disubstituted anthracenes can exhibit high quantum yields, often approaching unity in the absence of quenching groups.[6]

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standard spectroscopic techniques.

Synthesis of this compound Pinacol Ester

A common synthetic route to stabilize and utilize this compound is through its conversion to the pinacol ester. This derivative is more stable and readily purified.

Materials:

-

9,10-Dibromoanthracene

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 9,10-dibromoanthracene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise to the solution. Stir for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

-

Add an excess of triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by adding aqueous HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

To the crude boronic acid, add pinacol and a suitable solvent like toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After the reaction is complete, remove the solvent and purify the resulting pinacol ester by column chromatography on silica gel.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes with a 1 cm path length.

Procedure:

-

Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations with absorbance values in the range of 0.01 to 1.0.

-

Record the absorption spectrum of each solution from approximately 300 nm to 500 nm.

-

Use the pure solvent as a reference in the reference beam of the spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 400 nm to 600 nm).

-

Identify the wavelengths of maximum emission (λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Record the UV-Vis absorption spectrum for each solution.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation:

Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a this compound derivative.

Caption: Synthetic and characterization workflow.

Signaling Pathway for Saccharide Sensing

The diagram below illustrates the general signaling mechanism of a this compound derivative acting as a fluorescent sensor for saccharides. In the absence of the analyte, a PET mechanism from a nearby electron-donating group (e.g., an amine) to the excited anthracene core quenches the fluorescence. Upon binding of a saccharide to the boronic acid, this PET process is inhibited, leading to an increase in fluorescence.

Caption: Saccharide sensing signaling pathway.

References

- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 5. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

crystal structure of 10-Bromoanthracene-9-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Bromoanthracene-9-boronic acid is a valuable synthetic intermediate in the fields of materials science and medicinal chemistry. Its rigid, planar anthracene core, combined with the versatile reactivity of the boronic acid functional group, makes it a key building block for the synthesis of complex organic molecules, including those with applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. This technical guide provides a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow. Despite a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive crystal structure for this compound has not been publicly reported. Therefore, this guide focuses on the available chemical and synthetic data.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀BBrO₂ | [1] |

| Molecular Weight | 300.94 g/mol | [1] |

| CAS Number | 641144-16-3 | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 165-169 °C (lit.) | [1][2] |

| InChI Key | FAVOIVPFJSKYBE-UHFFFAOYSA-N | [1] |

| SMILES String | OB(O)c1c2ccccc2c(Br)c3ccccc13 | [1] |

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process starting from anthracene. The first step involves the selective bromination of anthracene to yield 9-bromoanthracene, which is then converted to the target boronic acid.

Synthesis of 9-Bromoanthracene

A common and efficient method for the synthesis of 9-bromoanthracene is the bromination of anthracene using N-bromosuccinimide (NBS).[3]

Experimental Protocol:

-

Dissolution: Dissolve anthracene (e.g., 5 g, 28.05 mmol) in anhydrous chloroform in a round-bottom flask.

-

Addition of NBS: While protecting the reaction from light, add N-bromosuccinimide (NBS) (e.g., 4.99 g, 28.05 mmol) in portions to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After the reaction is complete, add distilled water and stir for an additional 30 minutes. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the crude solid from anhydrous ethanol to obtain 9-bromoanthracene as a green-yellow needle-like solid.[4]

Synthesis of this compound

The conversion of 9-bromoanthracene to this compound can be achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. This is a general and widely used method for the preparation of arylboronic acids.

Experimental Protocol (General Procedure):

-

Initial Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-bromoanthracene in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred solution via the dropping funnel. The reaction is typically monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Borylation: Once the lithiation is complete, slowly add triisopropyl borate to the reaction mixture at -78 °C.

-

Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Subsequently, quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir vigorously.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from anthracene to this compound.

References

A Technical Guide to 10-Bromoanthracene-9-boronic acid: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 10-Bromoanthracene-9-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. This guide details its commercial availability and typical purity levels, alongside robust experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound (CAS No. 641144-16-3) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade quantities with purities generally ranging from 95% to over 98%. Below is a summary of representative commercial sources and their stated purity levels. Researchers are advised to consult the suppliers directly for the most current information and to request certificates of analysis for specific batches.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 595756 | ≥95% | 1g, 5g, 10g |

| Alfa Aesar | H50586 | 97% | 1g, 5g |

| TCI America | B3706 | >98.0% (T) | 1g, 5g |

| Oakwood Chemical | 044677 | 97% | 1g, 5g, 25g |

| Combi-Blocks | QA-7881 | 95% | 1g, 5g, 10g |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature and generalized procedures for similar compounds.

Synthesis: Miyaura Borylation of 9,10-Dibromoanthracene

A common and effective method for the synthesis of aryl boronic acids from aryl bromides is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to introduce the boronic acid functionality.[3][4] For the selective synthesis of this compound, 9,10-dibromoanthracene serves as a suitable starting material. The reaction is followed by hydrolysis of the resulting boronate ester.

Materials:

-

9,10-Dibromoanthracene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 9,10-dibromoanthracene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents), and potassium acetate (3.0 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound pinacol ester.

-

Hydrolyze the crude ester by stirring with an aqueous acid solution (e.g., 2 M HCl) in a suitable solvent such as a mixture of acetone and water at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis workflow for this compound.

Purification

Boronic acids can often be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[5] Recrystallization is a highly effective method for obtaining pure this compound.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or toluene).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified product under vacuum.

Acid-Base Extraction Protocol:

An alternative purification method involves an acid-base extraction.[6]

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

-

Separate the aqueous layer and wash it with the organic solvent to remove non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to precipitate the pure boronic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Decision pathway for the purification of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the anthracene core. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR: The carbon NMR spectrum will display the resonances for the carbon atoms of the anthracene skeleton.

-

¹¹B NMR: The boron NMR spectrum should exhibit a single peak characteristic of a boronic acid.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the final product. A reversed-phase method is typically employed for aryl boronic acids.[7][8]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or a basic modifier to improve peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the anthracene core has strong absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₁₄H₁₀BBrO₂), taking into account the isotopic pattern of bromine.

Workflow for the analytical characterization of the final product.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. waters.com [waters.com]

- 8. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of 10-Bromoanthracene-9-boronic acid for the Synthesis of Advanced OLED Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in display and solid-state lighting applications. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. Anthracene derivatives are a critical class of compounds utilized in OLEDs, serving as blue emitters, and as host materials for other emissive dopants, due to their high photoluminescence quantum yields and excellent charge transport properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for creating carbon-carbon bonds, enabling the precise construction of complex organic molecules for these applications.[5][6][7] This protocol details a Suzuki coupling reaction utilizing 10-Bromoanthracene-9-boronic acid to synthesize advanced materials for OLEDs. The ability to introduce various aryl groups onto the anthracene core allows for the fine-tuning of the material's electronic and physical properties, such as its emission wavelength, thermal stability, and charge carrier mobility.[1][8]

Core Concepts of the Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5][6][9] The catalytic cycle generally proceeds through three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5][6]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide. The specific aryl halide can be chosen to impart desired properties to the final product for OLED applications. For this example, we will consider the coupling with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotriphenylamine, 2-bromopyridine, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand like XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The efficiency and outcome of the Suzuki coupling reaction are highly dependent on the specific choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that have been successfully employed for the synthesis of anthracene derivatives for OLEDs.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / XPhos | Palladacycle IA[10][11] |

| Catalyst Loading | 2-5 mol% | 1-3 mol% | 0.5-1 mol%[10][11] |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Base Equiv. | 2.0 | 2.5 | 3.0 |

| Solvent | Toluene / H₂O (4:1) | Dioxane | THF / H₂O (1:1)[10][11] |

| Temperature | 90 °C | 100 °C | 60-80 °C[10][11] |

| Time | 18 h | 12 h | 12-24 h[10][11] |

| Typical Yield | 70-90% | 75-95% | 80-98%[10][11] |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the Suzuki coupling of this compound.

Logical Relationship of Components in OLEDs:

Caption: Relationship between the anthracene-based material and OLED device structure.

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel anthracene derivatives for high-performance OLEDs. By carefully selecting the reaction partners and optimizing the reaction conditions, researchers can create a wide array of materials with tailored optoelectronic properties. The protocol and data presented here provide a solid foundation for the development of next-generation materials for advanced display and lighting technologies. Further exploration into novel catalysts and reaction conditions continues to broaden the scope and applicability of this powerful synthetic methodology.[5][10]

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]

- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Synthesis of Blue Fluorescent Emitters Using 10-Bromoanthracene-9-boronic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of blue fluorescent emitters utilizing 10-Bromoanthracene-9-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method discussed, offering a versatile and efficient route to novel anthracene-based luminophores.

Introduction

Anthracene derivatives are a prominent class of organic molecules known for their strong blue fluorescence, making them highly valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.[1][2][3] The functionalization of the anthracene core at the 9- and 10-positions allows for the fine-tuning of its photophysical and electronic properties.[4] this compound is a versatile starting material that enables the introduction of various aryl substituents onto the anthracene scaffold through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide, leading to the creation of extended π-conjugated systems that are essential for achieving desired fluorescent properties.[2][7]

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. The general mechanism involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron compound (in this case, the anthracene moiety from this compound) is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a blue fluorescent emitter via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Representative Reaction:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromobiphenyl, 2-bromonaphthalene, etc.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired aryl bromide (1.1 equivalents), and potassium carbonate (3.0 equivalents).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure blue fluorescent emitter.

Data Presentation

The photophysical properties of the synthesized blue fluorescent emitters are crucial for their application. The following tables summarize representative data for anthracene-based emitters synthesized via Suzuki coupling.

Table 1: Reaction Yields and Conditions

| Coupling Partner (Aryl Bromide) | Catalyst | Base | Solvent System | Reaction Time (h) | Yield (%) |

| 4-Bromobiphenyl | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | 18 | 85 |

| 2-Bromonaphthalene | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 12 | 92 |

| 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 24 | 78 |

Table 2: Photophysical Properties of Synthesized Emitters

| Emitter | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 9-(Biphenyl-4-yl)-10-bromoanthracene | 385, 405 | 428, 450 | 0.88 |

| 9-(Naphthalen-2-yl)-10-bromoanthracene | 390, 412 | 435, 458 | 0.91 |

| 9-(4-tert-Butylphenyl)-10-bromoanthracene | 382, 403 | 425, 448 | 0.85 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Caption: A typical experimental workflow for the synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel blue fluorescent emitters from this compound. The protocols and data presented here provide a solid foundation for researchers to design and synthesize new materials with tailored photophysical properties for a wide range of applications in materials science and drug development. The versatility of the aryl bromide coupling partner allows for the creation of a diverse library of anthracene-based emitters.

References

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Efficient blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes: 10-Bromoanthracene-9-boronic acid as a Precursor for Advanced Fluorescent Probes

Introduction

10-Bromoanthracene-9-boronic acid is a versatile precursor for the synthesis of novel fluorescent probes. Its unique structure, featuring a reactive boronic acid group and a bromine atom on the anthracene core, allows for sequential functionalization, leading to the development of sophisticated sensory molecules. The inherent fluorescence of the anthracene moiety provides a robust platform for designing probes that operate on mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[1] This document outlines the synthesis and application of a fluorescent probe derived from this compound for the sensitive detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives.

Principle and Application